

Comparative Selectivity Profile of ML133 Hydrochloride Against Inwardly Rectifying Potassium (Kir) Channels

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Compound of Interest

Compound Name: ML133 hydrochloride

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This guide provides a comprehensive comparison of the selectivity profile of **ML133 hydrochloride**, a known inhibitor of the Kir2.x family of inwardly rectifying potassium channels. The data presented is compiled from robust experimental findings to assist researchers in evaluating its suitability for their studies.

Overview of ML133 Hydrochloride

ML133 hydrochloride is a small molecule inhibitor that has been identified as a potent blocker of the Kir2 family of inwardly rectifying potassium channels.^{[1][2]} Its discovery has provided a valuable chemical tool for investigating the physiological and pathophysiological roles of these channels.^[3] Understanding its selectivity against other Kir channel subtypes is crucial for the accurate interpretation of experimental results.

Quantitative Selectivity Profile

The inhibitory activity of **ML133 hydrochloride** has been quantified against a panel of Kir channel subtypes. The half-maximal inhibitory concentration (IC₅₀) values, primarily determined at a physiological pH of 7.4, are summarized in the table below.

Kir Channel Subtype	Species	IC50 (μM) at pH 7.4	Selectivity Notes
Kir2.1	mouse (m)	1.8[2]	Potent inhibition
Kir2.2	human (h)	2.9[2]	Potent inhibition, similar to Kir2.1
Kir2.3	human (h)	4.0[2]	Potent inhibition, similar to Kir2.1
Kir2.6	human (h)	2.8[2]	Potent inhibition, similar to Kir2.1
Kir1.1 (ROMK)	rat (r)	> 300[2]	Essentially no effect
Kir4.1	rat (r)	76[2]	Weak activity
Kir7.1	human (h)	33[2]	Weak activity

Note: The potency of ML133 against Kir2.1 is pH-dependent, with an IC50 of 290 nM at pH 8.5. [1][4][5][6]

Experimental Methodologies

The selectivity of **ML133 hydrochloride** is primarily determined through electrophysiological and ion flux assays.

Electrophysiology (Patch Clamp)

Whole-cell patch clamp recording is a gold-standard technique used to measure the ion flow through channels in the cell membrane.[7]

- Cell Lines: HEK-293 cells stably expressing the specific Kir channel subtype of interest are commonly used.[1]
- Protocol:
 - Cells are voltage-clamped at a holding potential (e.g., -75 mV).

- Voltage steps or ramps are applied to elicit Kir channel currents. For instance, the membrane potential can be stepped to -120 mV to observe inward rectification and then ramped to assess current-voltage relationships.[8]
- **ML133 hydrochloride** is applied to the bath solution at varying concentrations.
- The inhibition of the Kir current is measured as a percentage of the baseline current.
- Dose-response curves are generated to calculate the IC50 value.[1]

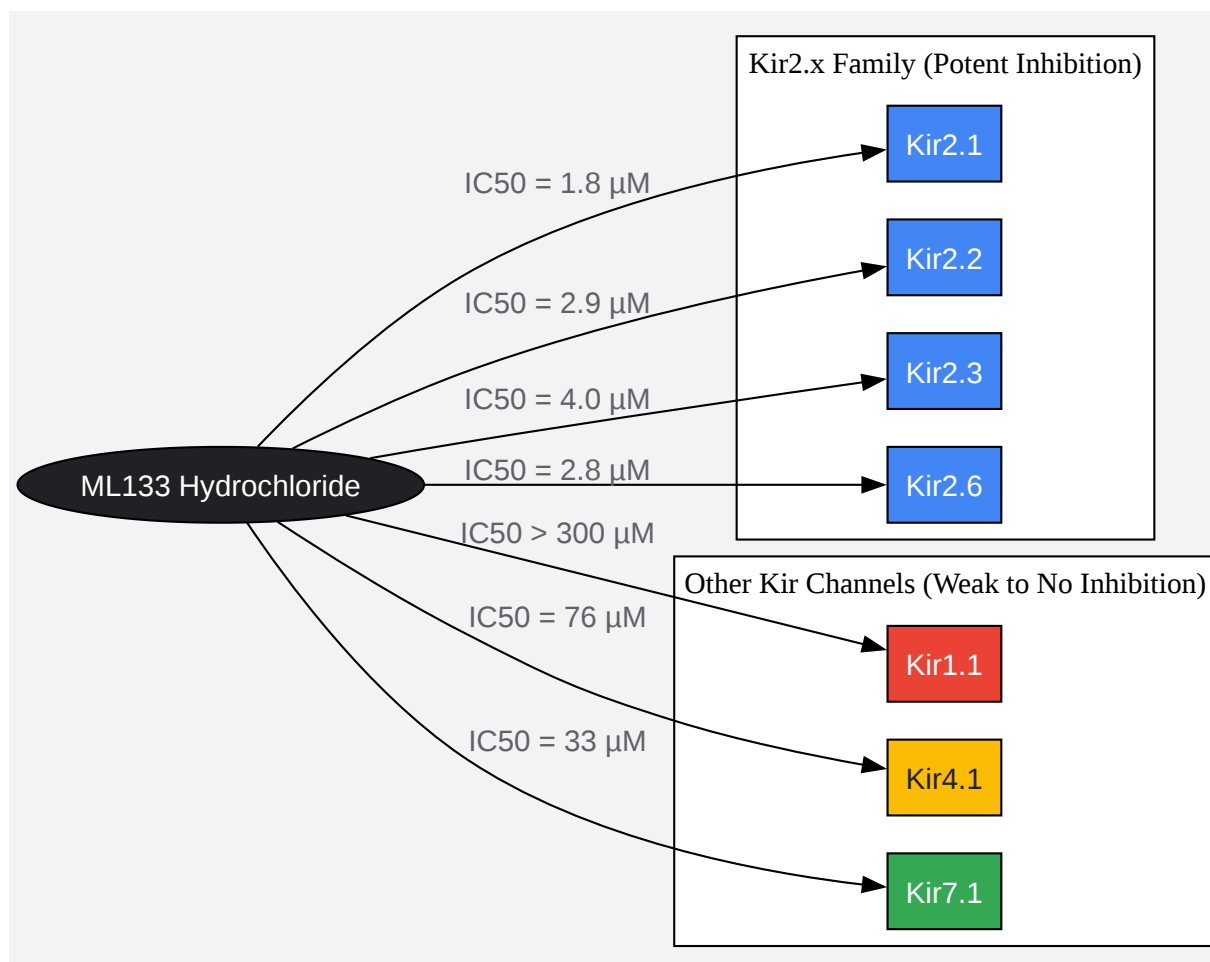
Thallium (Tl+) Flux Assay

This high-throughput screening method uses the flux of thallium ions (Tl+) as a surrogate for potassium ions (K+).[3][9]

- Principle: Tl+ can pass through K+ channels and be detected by a Tl+-sensitive fluorescent dye inside the cells.[8]
- Protocol:
 - HEK-293 cells expressing the target Kir channel are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR).[3]
 - A baseline fluorescence is established.
 - **ML133 hydrochloride** at various concentrations is added to the cells.
 - A stimulus solution containing Tl+ is added to initiate ion flux through the Kir channels.
 - The change in fluorescence, indicating Tl+ influx, is measured over time.
 - The degree of inhibition by ML133 is used to determine the IC50 value.[3]

Selectivity Visualization

The following diagram illustrates the selectivity profile of **ML133 hydrochloride** against different Kir channel subfamilies.



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Caption: Selectivity of **ML133 hydrochloride** for Kir channel subtypes.

Conclusion

ML133 hydrochloride is a selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. It demonstrates significantly lower potency against other Kir channel subtypes, particularly Kir1.1, Kir4.1, and Kir7.1, making it a valuable tool for distinguishing the functions of Kir2.x channels in various biological systems. Researchers should consider the

specific Kir channel subtypes expressed in their model system and the concentrations of ML133 used to ensure targeted inhibition.

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